molecular formula C22H23N3O4 B2604278 N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzamide CAS No. 921852-66-6

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzamide

Cat. No.: B2604278
CAS No.: 921852-66-6
M. Wt: 393.443
InChI Key: GEJHOWRMQTWBHE-UHFFFAOYSA-N
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Description

The compound “N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzamide” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and two aromatic rings (phenyl groups) substituted with ethoxy and methoxy groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridazine ring, the ethoxyphenyl group, and the methoxybenzamide group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyridazine ring and the substituent groups. The pyridazine ring is known to participate in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyridazine ring and the substituent groups would likely impact its solubility, stability, and reactivity .

Scientific Research Applications

Antimicrobial Activity

The compound has shown promise in antimicrobial applications, particularly due to its structural similarities with benzamide derivatives that have been synthesized and evaluated for their antibacterial and antifungal activities. Such compounds have demonstrated significant inhibitory action against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains, suggesting potential therapeutic interventions for microbial diseases (Desai, Rajpara, & Joshi, 2013)(Desai, Rajpara, & Joshi, 2013).

Butyrylcholinesterase Inhibition

Research into pyridazinone derivatives has unveiled their capacity as butyrylcholinesterase inhibitors. Specific compounds within this class have been identified as potent inhibitors, offering a potential therapeutic strategy for diseases characterized by cholinesterase dysfunction, such as Alzheimer's disease. These findings underscore the significance of the 6-(2-methoxyphenyl)pyridazin-3(2H)-one scaffold in the design and development of selective butyrylcholinesterase inhibitors (Dundar et al., 2019)(Dundar et al., 2019).

Antioxidant Activity

Nitrogen-containing bromophenols isolated from marine red algae, sharing structural motifs with the compound of interest, have demonstrated potent radical scavenging activity. These compounds exhibit moderate to high efficacy against DPPH and ABTS radicals, highlighting their potential as natural antioxidants in food and pharmaceutical industries (Li et al., 2012)(Li et al., 2012).

Psycho- and Neurotropic Effects

Structurally related compounds have been investigated for their psycho- and neurotropic properties, revealing potential sedative, anti-amnesic, anti-anxiety, and antihypoxic effects in vivo. These findings suggest the therapeutic potential of these compounds in managing various neurological and psychological conditions (Podolsky, Shtrygol’, & Zubkov, 2017)(Podolsky, Shtrygol’, & Zubkov, 2017).

Anticancer Activity

Benzamide derivatives have been synthesized and screened for anticancer activity, showing promising results against a range of cancer cell lines. The potential antimitotic and anticancer properties of these compounds highlight their relevance in the development of novel cancer therapies (Bekircan et al., 2008)(Bekircan et al., 2008).

Future Directions

Given the lack of information on this specific compound, future research could focus on its synthesis, characterization, and potential applications. It would be interesting to explore its biological activity given the known activities of similar compounds .

Properties

IUPAC Name

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-3-29-19-10-4-16(5-11-19)20-12-13-21(26)25(24-20)15-14-23-22(27)17-6-8-18(28-2)9-7-17/h4-13H,3,14-15H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJHOWRMQTWBHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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